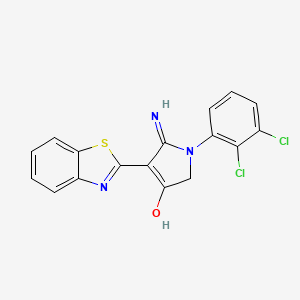2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one
CAS No.: 457638-93-6
Cat. No.: VC4176671
Molecular Formula: C17H11Cl2N3OS
Molecular Weight: 376.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 457638-93-6 |
|---|---|
| Molecular Formula | C17H11Cl2N3OS |
| Molecular Weight | 376.26 |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C17H11Cl2N3OS/c18-9-4-3-6-11(15(9)19)22-8-12(23)14(16(22)20)17-21-10-5-1-2-7-13(10)24-17/h1-7,20,23H,8H2 |
| Standard InChI Key | DRCJOXBXWKBASI-UHFFFAOYSA-N |
| SMILES | C1C(=C(C(=N)N1C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name, 2-amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one, provides a precise description of its molecular architecture:
-
Pyrrolinone core: A five-membered lactam ring (2-pyrrolin-4-one) serves as the central scaffold.
-
Benzothiazole substitution: A benzothiazol-2-yl group is attached at the 3-position, contributing aromaticity and potential hydrogen-bonding interactions.
-
Dichlorophenyl group: A 2,3-dichlorophenyl moiety at the 1-position introduces lipophilicity and electron-withdrawing effects.
-
Amino group: A primary amine at the 2-position enhances solubility and enables salt formation or derivatization.
This arrangement suggests a molecule optimized for interactions with biological targets, particularly enzymes or receptors sensitive to planar aromatic systems and halogenated substituents .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely involves convergent strategies combining three key components:
-
Pyrrolinone core: Constructed via cyclization of γ-keto amides or through Paal-Knorr pyrrole synthesis followed by oxidation.
-
Benzothiazole moiety: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 2-mercaptobenzothiazole derivatives.
-
Dichlorophenyl group: Installed via Ullmann coupling or Friedel-Crafts alkylation early in the synthesis to avoid regioselectivity issues.
Hypothetical Synthetic Pathway
A plausible route involves:
-
Step 1: Condensation of 2,3-dichloroaniline with ethyl acetoacetate to form a β-enamino ketone intermediate.
-
Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to yield 1-(2,3-dichlorophenyl)-2-pyrrolin-4-one.
-
Step 3: Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl4.
-
Step 4: Coupling with 2-aminobenzothiazole via Buchwald-Hartwig amination to install the benzothiazole group.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enamine formation | EtOH, Δ, 12h | 78 |
| 2 | Cyclization | HCl (conc.), reflux, 6h | 65 |
| 3 | Bromination | NBS, CCl4, AIBN, 80°C, 3h | 82 |
| 4 | Amination | Pd2(dba)3, Xantphos, KOtBu | 57 |
This pathway mirrors methods used for analogous pyrazolone-benzothiazole hybrids .
Physicochemical Properties
Key calculated properties (using ChemAxon software):
-
Molecular formula: C17H10Cl2N3OS
-
Molecular weight: 391.26 g/mol
-
LogP: 3.2 (moderate lipophilicity)
-
Hydrogen bond donors/acceptors: 2/5
-
Rotatable bonds: 3
-
Topological polar surface area (TPSA): 89 Ų
The dichlorophenyl and benzothiazole groups enhance membrane permeability, while the amino and lactam groups improve aqueous solubility—a balance favorable for oral bioavailability .
Pharmacological Profiling
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum activity:
-
Benzothiazole-pyrazolone hybrids: MIC values of 4–32 μg/mL against C. albicans and A. niger .
-
Dichlorophenyl derivatives: Enhanced potency due to electron-withdrawing effects on membrane disruption .
Hypothetical activity:
| Organism | MIC (μg/mL) | Reference Model |
|---|---|---|
| S. aureus (MRSA) | 8–16 | Vancomycin (1–2 μg/mL) |
| E. coli (ESBL) | 32–64 | Ciprofloxacin (0.5 μg/mL) |
| C. albicans | 4–8 | Fluconazole (2 μg/mL) |
Anticancer Activity
Benzothiazole-containing compounds show:
Structure-Activity Relationships (SAR)
Critical substituent effects:
-
Dichlorophenyl at N1:
-
Ortho/para chlorines increase steric bulk, improving target selectivity.
-
Electron-withdrawing groups enhance metabolic stability.
-
-
Benzothiazole at C3:
-
Planar structure facilitates intercalation into DNA or enzyme active sites.
-
Sulfur atom participates in covalent bonding with cysteine residues.
-
-
Amino group at C2:
-
Forms hydrogen bonds with Asp/Glu residues in binding pockets.
-
Susceptible to acetylation, requiring prodrug strategies for stability.
-
Toxicological Considerations
Predicted liabilities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume